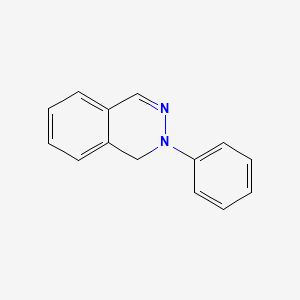
Phthalazine, 1,2-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1,2-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The compound is known for its unique structure, where a pyridazine ring is fused with a benzene ring, making it a rare and interesting molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine, 1,2-dihydro-2-phenyl- can be synthesized through various methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the use of zirconium oxide nanoparticles as a catalyst under solvent-free conditions. This involves a three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile .
Industrial Production Methods: Industrial production methods for phthalazine derivatives often involve multi-component reactions (MCRs) due to their efficiency and shorter reaction times. These methods are advantageous as they allow for the synthesis of complex heterocyclic compounds from simple and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .
Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .
Scientific Research Applications
Phthalazine, 1,2-dihydro-2-phenyl- has a wide range of scientific research applications. It is used in the synthesis of various pharmacologically active compounds, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities . These compounds are also crucial precursors in the synthesis of many other compounds with interesting pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors .
Mechanism of Action
The mechanism of action of phthalazine, 1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to the compound’s diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects .
Comparison with Similar Compounds
Phthalazine, 1,2-dihydro-2-phenyl- is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . phthalazine derivatives exhibit a broader range of biological activities and are used in the synthesis of a wider variety of pharmacologically active compounds .
Similar Compounds
- Quinoxaline
- Cinnoline
- Quinazoline
Phthalazine, 1,2-dihydro-2-phenyl- stands out due to its unique structure and the diverse range of applications in scientific research and pharmacology.
Properties
CAS No. |
128174-77-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-1H-phthalazine |
InChI |
InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2 |
InChI Key |
RSSGKNIPDNJYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




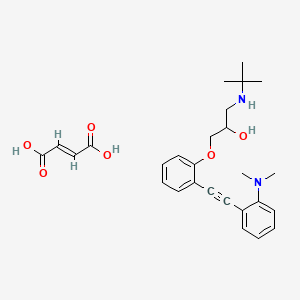
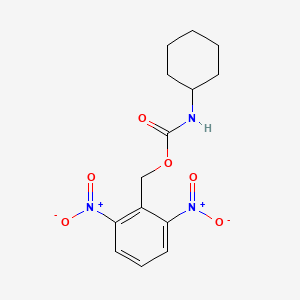
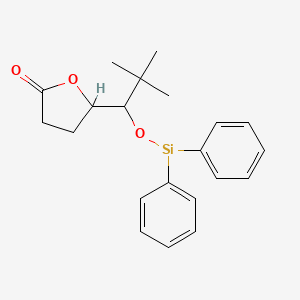
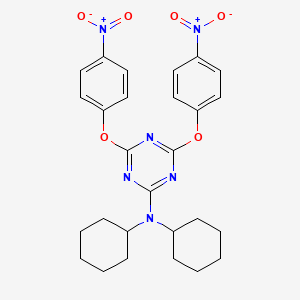
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
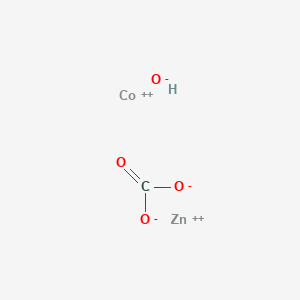

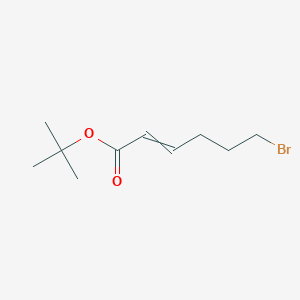
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

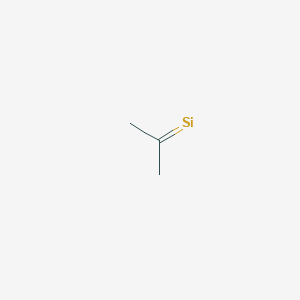
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
